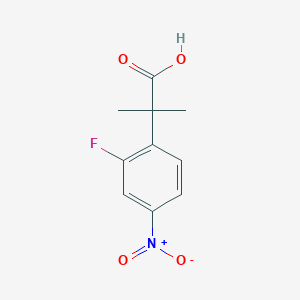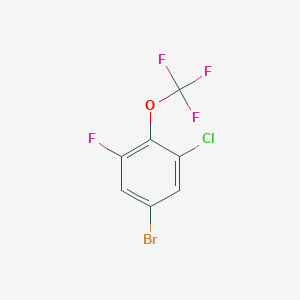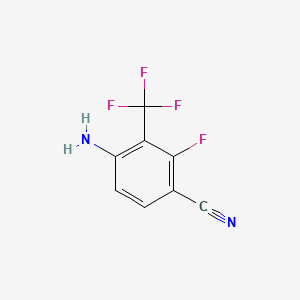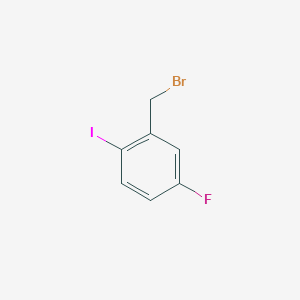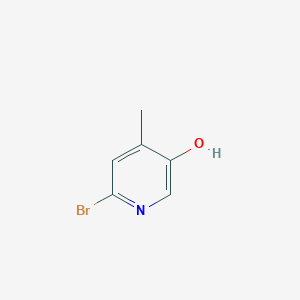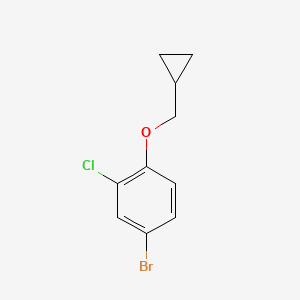
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene
Descripción general
Descripción
“4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene” is a chemical compound with the CAS Number: 1369869-79-3 . It has a molecular weight of 261.55 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrClO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.55 . Other physical and chemical properties such as density, boiling point, melting point, flash point, and more are not provided in the search results.Aplicaciones Científicas De Investigación
Structural and Stereochemical Analysis
The compound 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which shares structural similarities with 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene, has been studied for its structure and stereochemistry using X-ray crystallographic analysis. This analysis revealed partial isomerization in certain conditions, providing insights into the stereochemical properties of bromo-chloro benzene compounds (Li, Lundquist, Soubbotin, & Stomberg, 1995).
Synthesis of N-allyl-4-piperidyl Benzamide Derivatives
A study focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives, using compounds structurally related to this compound. These compounds have potential applications as CCR5 antagonists, indicating a role in therapeutic drug design (Cheng De-ju, 2014).
Cycloaddition Reactions
The study on halomethylenecyclopropanes, including compounds like bromo-, chloro-, and ethoxymethylenecyclopropane, highlights their ability to undergo cycloaddition reactions. These reactions are crucial in organic synthesis and could be relevant for derivatives of this compound (Bottini & Cabral, 1978).
Preparation and Characterization for Medicinal Chemistry
In medicinal chemistry, compounds structurally related to this compound have been synthesized and characterized for their potential as non-peptide CCR5 antagonists. This is indicative of its relevance in therapeutic applications, particularly in drug discovery (Bi, 2014).
Use in Molecular Electronics
Aryl bromides, similar in structure to this compound, have been identified as valuable building blocks for molecular wires in molecular electronics. This suggests potential applications of this compound in the development of electronic components at the molecular level (Stuhr-Hansen et al., 2005).
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFJNPNWEBIHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



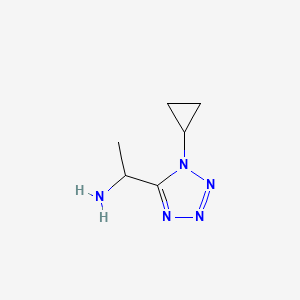

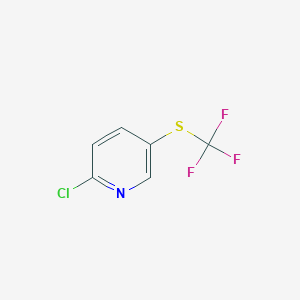
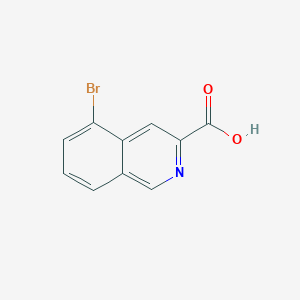

![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)
